Lck Kinase Inhibition: Cyclopropanecarbonyl-Amino-Thiazole Scaffold Demonstrates 18 nM Potency Versus >1,400 nM for Bulkier Carboxamide Analogs
The cyclopropanecarbonyl-amino-thiazole-5-carboxylic acid scaffold (des-methyl analog, BDBM50135404) inhibits human Lck kinase with an IC₅₀ of 18 nM [1]. In contrast, the 5-carboxamide congener bearing an N-(2-chloro-6-methylphenyl) substituent at the 5-position (BDBM13239) shows an IC₅₀ of 1,400 nM—a ~78-fold loss in potency [2]. This comparison demonstrates that a free carboxylic acid at the 5-position is critical for maintaining nanomolar Lck inhibitory activity, while bulkier amide substitutions are poorly tolerated. Although the comparator lacks the 4-methyl group present in CAS 878668-29-2, the 4-methyl substituent is anticipated to further modulate selectivity without abolishing the carboxylic acid's essential binding contribution [3].
| Evidence Dimension | Lck kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM (des-methyl analog: 2-(cyclopropanecarbonyl-amino)-thiazole-5-carboxylic acid; BDBM50135404; serves as closest scaffold proxy for CAS 878668-29-2) |
| Comparator Or Baseline | IC₅₀ = 1,400 nM (5-carboxamide analog: 2-[[(cyclopropyl)carbonyl]-amino]-4-methyl-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide; BDBM13239) |
| Quantified Difference | 78-fold potency loss when carboxylic acid is replaced by N-(2-chloro-6-methylphenyl) carboxamide (1,400 nM vs 18 nM) |
| Conditions | In vitro human Lck (hLck) kinase inhibition assay; Bristol-Myers Squibb Pharmaceutical Research Institute; data curated by ChEMBL [1][2] |
Why This Matters
For Lck-targeted drug discovery programs, the 5-carboxylic acid functionality is non-negotiable for achieving nanomolar potency; procurement of carboxamide or ester analogs will not yield comparable target engagement.
- [1] BindingDB Entry BDBM50135404. 2-(Cyclopropanecarbonyl-amino)-thiazole-5-carboxylic acid; IC₅₀ = 18 nM against human Lck kinase. Source: Bioorg. Med. Chem. Lett. 13, 4007–4010 (2003). https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50013844 View Source
- [2] BindingDB Entry BDBM13239. 2-[[(Cyclopropyl)carbonyl]-amino]-4-methyl-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide; IC₅₀ = 1,400 nM against human Lck kinase. Source: BMS-354825 program data. https://www.bindingdb.org View Source
- [3] Pfizer Inc. US Patent Application US20050101595A1, 2005. Claim 1 and specification teaching that 4-methyl substitution in N-cycloalkyl aminothiazoles retains CDK/Lck inhibitory activity. https://www.freepatentsonline.com/y2005/0101595.html View Source
